

structural characterization of 2-Chloro-4-methoxybenzo[d]thiazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-4-methoxybenzo[d]thiazole

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An In-Depth Guide to the Structural Characterization of **2-Chloro-4-methoxybenzo[d]thiazole**

Abstract

2-Chloro-4-methoxybenzo[d]thiazole is a substituted heterocyclic compound of significant interest in medicinal chemistry and materials science. It serves as a crucial synthetic intermediate for the development of novel pharmaceutical agents, including antimicrobial and antifungal compounds, as well as agrochemicals.[1][2] The precise arrangement of its chloro and methoxy substituents on the benzothiazole core dictates its reactivity and biological activity, making unambiguous structural characterization an essential prerequisite for its application in research and development. This technical guide provides a comprehensive overview of the integrated spectroscopic and analytical techniques required to definitively elucidate and confirm the structure of **2-Chloro-4-methoxybenzo[d]thiazole**. It is intended for researchers, chemists, and drug development professionals, offering not only procedural details but also the scientific rationale behind the application of each technique.

Introduction to 2-Chloro-4-methoxybenzo[d]thiazole Chemical Identity and Properties

2-Chloro-4-methoxybenzo[d]thiazole is an aromatic heterocyclic compound built upon a fused benzene and thiazole ring system. The molecule's reactivity is largely governed by the electrophilic carbon at the 2-position, activated by the chlorine leaving group, making it a prime

site for nucleophilic substitution reactions.[3] The methoxy group at the 4-position modulates the electronic properties and lipophilicity of the molecule, which can significantly influence its biological interactions.[3]

Property	Data	Source
IUPAC Name	2-chloro-4-methoxy-1,3-benzothiazole	[1][3]
CAS Number	3507-27-5	[1][3]
Molecular Formula	C ₈ H ₆ ClNOS	[1][3]
Molecular Weight	199.66 g/mol	[1][3]
Canonical SMILES	<chem>COC1=C2C(=CC=C1)SC(=N2)Cl</chem>	[1]
InChI Key	MCCTXJVKIFYBJV-UHFFFAOYSA-N	[1][3]

Significance in Synthetic Chemistry

The benzothiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[4][5][6] **2-Chloro-4-methoxybenzo[d]thiazole** acts as a versatile building block. The C2-chloro group is an excellent leaving group, allowing for the introduction of various nucleophiles (amines, thiols, alcohols) to generate libraries of novel derivatives for high-throughput screening.[3]

Overview of Synthetic Strategies

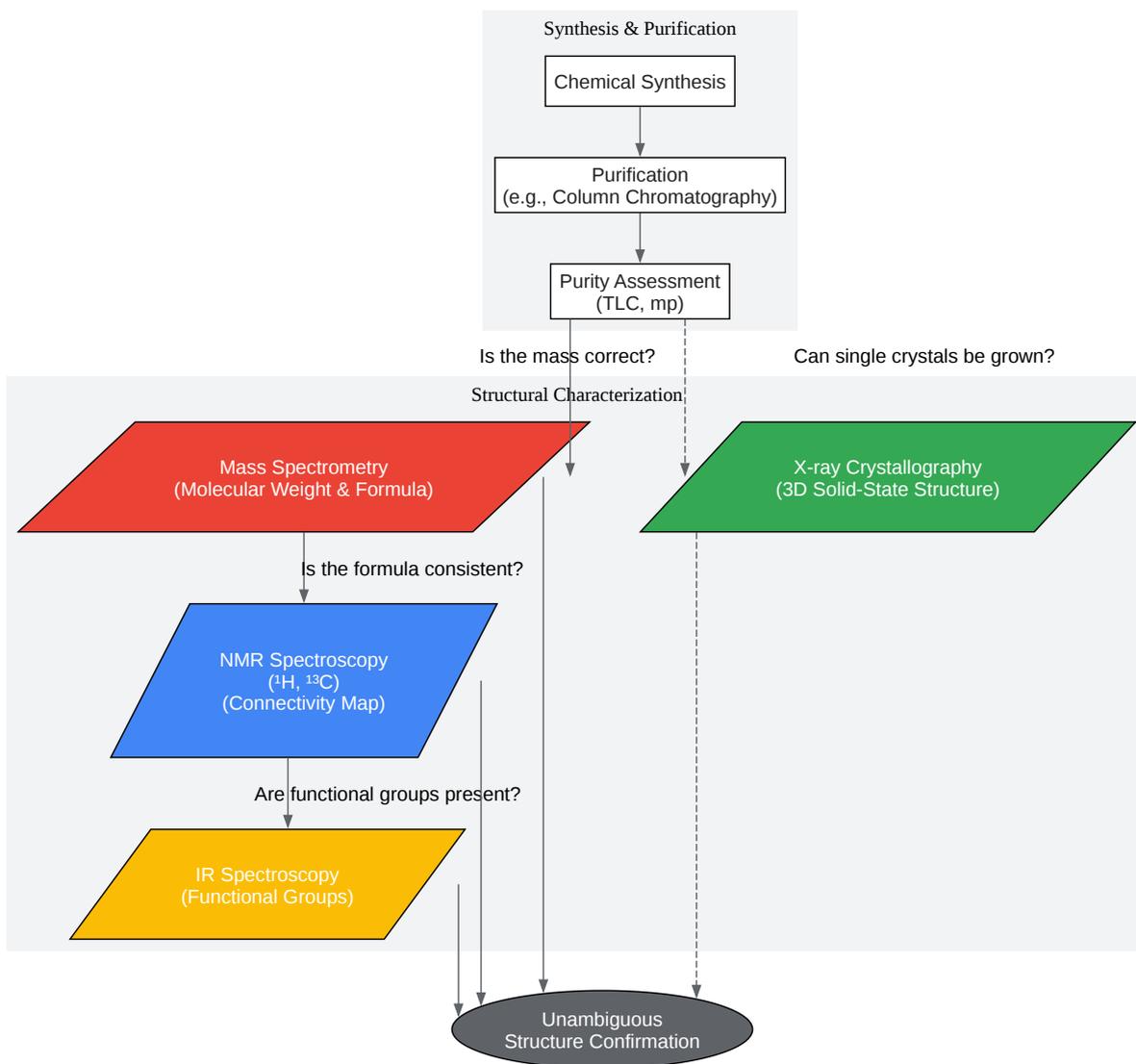
Understanding the synthesis provides context for potential impurities and isomeric byproducts, which structural characterization must rule out. A common and effective route involves the chlorination of a 2-mercaptobenzothiazole precursor. This pathway begins with a substituted aniline that already contains the required methoxy group to ensure correct regiochemistry.[3]

- **Precursor Synthesis:** Reaction of an appropriate aniline derivative with carbon disulfide to form a 4-methoxy-2-mercaptobenzothiazole intermediate.[3]

- Chlorination: The resulting mercapto compound is then chlorinated using an agent like sulfuryl chloride (SO_2Cl_2) to install the chloro group at the 2-position, yielding the final product.^{[3][7]}

The Integrated Approach to Structural Elucidation

No single analytical technique is sufficient to confirm a chemical structure. A robust characterization relies on the convergence of data from multiple, complementary methods. Each technique provides a unique piece of the structural puzzle, and together, they form a self-validating system. The logical workflow begins with confirming the mass and formula, proceeds to map the covalent framework, identifies functional groups, and culminates in determining the three-dimensional arrangement in the solid state.



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Caption: Integrated workflow for structural elucidation.

Mass Spectrometry (MS)

3.1. Rationale & Expertise: Mass spectrometry is the first essential step post-purification. Its primary role is to determine the molecular weight of the compound, providing immediate confirmation of a successful synthesis. For halogenated compounds, the isotopic distribution pattern is a powerful diagnostic tool. The presence of chlorine, with its two stable isotopes ^{35}Cl (~75.8%) and ^{37}Cl (~24.2%), produces a characteristic M+2 peak with an intensity approximately one-third that of the molecular ion (M+) peak. This signature is a definitive indicator of a monochlorinated compound.

3.2. Expected Data:

- Molecular Ion (M⁺): A peak corresponding to the molecular weight, $m/z \approx 199$.
- Isotopic Peak (M+2): A peak at $m/z \approx 201$, with an intensity of ~32% relative to the M⁺ peak.
- High-Resolution MS (HRMS): Provides the exact mass, allowing for the unambiguous determination of the molecular formula (C₈H₆ClNOS).

3.3. Experimental Protocol: Electron Ionization (EI-MS)

- Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is typically used for small, volatile molecules.[8]
- Sample Preparation: A minute quantity of the purified solid is dissolved in a volatile solvent like dichloromethane or methanol.
- Introduction: The sample is introduced into the ion source via a direct insertion probe or after separation by gas chromatography (GC).
- Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
- Analysis: The resulting ions are separated by the mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge ratio (m/z) and detected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

4.1. Rationale & Expertise: NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. ^1H NMR reveals the chemical environment and neighboring relationships of protons, while ^{13}C NMR provides a count of unique carbon atoms and information about their hybridization. For **2-Chloro-4-methoxybenzo[d]thiazole**, NMR is indispensable for confirming the substitution pattern on the aromatic ring and verifying the presence of the methoxy group.

4.2. Predicted ^1H NMR Spectrum (500 MHz, CDCl_3) The aromatic region is expected to show an ABC spin system, characteristic of a 1,2,3-trisubstituted benzene ring.

- $\delta \sim 7.5\text{-}7.8$ ppm (1H, doublet of doublets): Aromatic proton adjacent to the sulfur atom.
- $\delta \sim 7.2\text{-}7.4$ ppm (1H, triplet): Aromatic proton between the other two aromatic protons.
- $\delta \sim 6.9\text{-}7.1$ ppm (1H, doublet of doublets): Aromatic proton adjacent to the methoxy group.
- $\delta \sim 3.9$ ppm (3H, singlet): The three equivalent protons of the methoxy ($-\text{OCH}_3$) group. The singlet multiplicity confirms no adjacent protons.

4.3. Predicted ^{13}C NMR Spectrum (126 MHz, CDCl_3) A total of 8 distinct carbon signals are expected.

- $\delta \sim 160\text{-}170$ ppm: C2 carbon, attached to both nitrogen and chlorine.
- $\delta \sim 150\text{-}155$ ppm: Aromatic carbon bearing the methoxy group (C4).
- $\delta \sim 110\text{-}140$ ppm: Signals for the remaining 5 aromatic carbons.
- $\delta \sim 56$ ppm: The carbon of the methoxy group ($-\text{OCH}_3$).

4.4. Data Summary Table

Nucleus	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
^1H	~7.5-7.8	dd	1H	Ar-H
^1H	~7.2-7.4	t	1H	Ar-H
^1H	~6.9-7.1	dd	1H	Ar-H
^1H	~3.9	s	3H	-OCH ₃
^{13}C	~160-170	-	-	C2 (C-Cl)
^{13}C	~110-155	-	-	6 x Ar-C
^{13}C	~56	-	-	-OCH ₃

4.5. Experimental Protocol: ^1H and ^{13}C NMR

- Instrumentation: A high-field NMR spectrometer (e.g., 300-500 MHz).[8][9]
- Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- ^1H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds. Typically, 16-32 scans are sufficient.[8]
- ^{13}C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (2-5 seconds) and a significantly higher number of scans (>1024) are required due to the lower natural abundance of ^{13}C .[8]

Infrared (IR) Spectroscopy

5.1. Rationale & Expertise: IR spectroscopy is a rapid and simple method used to identify the presence of specific functional groups. It works by detecting the absorption of infrared radiation corresponding to the vibrational modes of covalent bonds. For this molecule, IR is used to

confirm the presence of the aromatic system, the C-O ether linkage, and the C=N imine bond within the thiazole ring.

5.2. Characteristic Vibrations

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3100-3000	C-H Stretch	Aromatic
~1600-1585	C=N Stretch	Thiazole Ring
~1500-1400	C=C Stretch	Aromatic Ring
~1250-1200	C-O Stretch	Aryl Ether (-O-CH ₃)
~800-700	C-Cl Stretch	Chloroalkene

5.3. Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

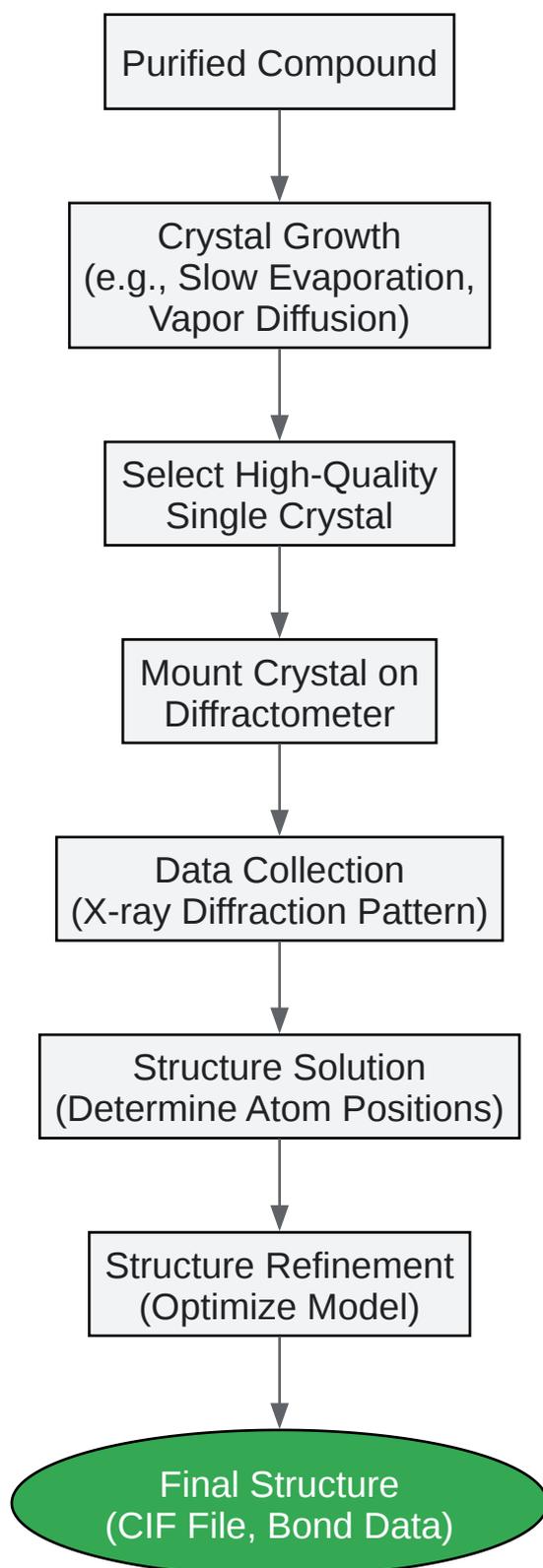
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).[8]
- Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
- Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding 16-32 scans at a resolution of 4 cm⁻¹. [8]
- Processing: A background spectrum of the clean, empty crystal should be recorded and automatically subtracted from the sample spectrum.

X-ray Crystallography

6.1. Rationale & Expertise: Single-crystal X-ray diffraction is the gold standard for structural determination. It provides an unambiguous, three-dimensional map of electron density in the solid state, from which precise bond lengths, bond angles, and intermolecular packing arrangements can be determined. While obtaining suitable crystals can be challenging, a successful crystallographic analysis provides irrefutable proof of the molecular structure. Based on related structures, the benzothiazole ring system is expected to be largely planar.[10][11]

6.2. Anticipated Structural Features:

- Planarity: The fused benzothiazole ring system will be nearly planar.[11]
- Bond Lengths: Key bond lengths are expected to be in the typical ranges: C-Cl (~1.74 Å), C-S (~1.78 Å), and C=N (~1.30 Å).[10]
- Intermolecular Interactions: The crystal packing may feature π - π stacking interactions between the aromatic rings of adjacent molecules.



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Caption: Workflow for single-crystal X-ray analysis.

6.3. Protocol for Crystal Growth

- **Solvent Selection:** Screen a range of solvents and solvent mixtures (e.g., ethanol, ethyl acetate, hexane, dichloromethane) to find a system in which the compound has moderate solubility.
- **Slow Evaporation:** Prepare a nearly saturated solution of the compound in the chosen solvent in a clean vial. Loosely cap the vial (e.g., with perforated parafilm) and leave it undisturbed in a vibration-free environment for several days to weeks, allowing the solvent to evaporate slowly.
- **Vapor Diffusion:** Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the solution, reducing the compound's solubility and promoting crystallization.
- **Crystal Harvesting:** Once crystals of suitable size and quality have formed, carefully remove them from the mother liquor using a spatula or loop and dry them on filter paper.

Summary and Conclusion

The structural characterization of **2-Chloro-4-methoxybenzo[d]thiazole** is a multi-faceted process that requires the synergistic application of several analytical techniques. Mass spectrometry confirms the molecular weight and elemental formula (C_8H_6ClNOS), with the isotopic pattern validating the presence of a single chlorine atom. 1H and ^{13}C NMR spectroscopy provide the definitive map of the atomic connectivity, confirming the substitution pattern and the identity of all functional groups. Infrared spectroscopy offers rapid verification of key chemical bonds. Finally, single-crystal X-ray crystallography, when feasible, delivers an unequivocal three-dimensional structure. The convergence of data from these methods provides the high level of confidence required by researchers in the fields of chemical synthesis and drug discovery to proceed with this valuable molecular scaffold.

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- To cite this document: BenchChem. [structural characterization of 2-Chloro-4-methoxybenzo[d]thiazole]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1363808#structural-characterization-of-2-chloro-4-methoxybenzo-d-thiazole]

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